((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol
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Overview
Description
((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol, also known as 4-ATFM, is a chiral building block used in the synthesis of various bioactive compounds. It is a white crystalline solid that has attracted attention due to its unique properties and potential applications in pharmaceutical and chemical industries.
Mechanism of Action
Target of Action
The compound ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol, also known as [(3S,4S)-4-aminooxolan-3-yl]methanol, has been identified as a herbicidal mode-of-action inhibitor . It has also been tested against alpha-glucosidase activity , suggesting that it may have potential as an antidiabetic agent.
Mode of Action
Its role as a herbicidal mode-of-action inhibitor suggests that it may interfere with the normal functioning of certain enzymes or biochemical processes essential for plant growth . As an alpha-glucosidase inhibitor, it would act by blocking the enzyme alpha-glucosidase, which breaks down carbohydrates into simple sugars. This would slow down carbohydrate digestion, reducing the rise in blood sugar levels after a meal .
Biochemical Pathways
Given its potential role as an alpha-glucosidase inhibitor, it may impact carbohydrate metabolism
Result of Action
As a potential alpha-glucosidase inhibitor, it could help to control blood sugar levels in individuals with diabetes by slowing down carbohydrate digestion . As a herbicidal mode-of-action inhibitor, it may interfere with the growth and development of plants .
Advantages and Limitations for Lab Experiments
The advantages of using ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol in lab experiments include its high enantioselectivity, low toxicity, and versatility in the synthesis of various bioactive compounds. However, the limitations include its high cost and the requirement for chiral ligands in the synthesis process.
Future Directions
There are several future directions for the research and development of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol. These include the investigation of its potential applications in drug discovery and development, the development of new synthesis methods to reduce the cost and increase the efficiency of production, and the exploration of its potential applications in the development of chiral sensors and molecular recognition systems. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol can be achieved through several methods, including the catalytic hydrogenation of the corresponding furan derivative, the reduction of the corresponding ketone, and the reductive amination of the corresponding aldehyde. The most common method involves the reduction of 4-oxotetrahydrofuran with sodium borohydride in the presence of a chiral ligand to obtain the desired chiral product.
Scientific Research Applications
((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol has been widely used as a chiral building block in the synthesis of various bioactive compounds, including antiviral agents, anticancer drugs, and antibiotics. It has also been used in the synthesis of chiral ligands and catalysts for asymmetric synthesis. In addition, this compound has been investigated for its potential applications in the development of chiral sensors and molecular recognition systems.
properties
IUPAC Name |
[(3S,4S)-4-aminooxolan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVIIQBMQIOGG-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354427-84-1 |
Source
|
Record name | rac-[(3R,4R)-4-aminooxolan-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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